molecular formula C15H12BrCl2NO3 B270957 N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270957
M. Wt: 405.1 g/mol
InChI Key: QXSWRHUFVJWLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Br-MCC" and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of Br-MCC involves the inhibition of specific enzymes and receptors in biological systems. It has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This can be useful in understanding the role of proteases in various biological processes, such as inflammation and cancer. Br-MCC has also been shown to bind to certain receptors in the brain, which can affect neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Br-MCC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect protein degradation and cellular signaling pathways. Br-MCC has also been shown to affect neurotransmitter release and neuronal activity in the brain, which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using Br-MCC in lab experiments is its high purity and yield. This makes it suitable for use in a variety of assays and experiments. However, one limitation of using Br-MCC is its specificity for certain enzymes and receptors. This can make it difficult to use in certain experiments that require a broader range of targets.

Future Directions

There are several future directions for the use of Br-MCC in scientific research. One area of interest is its potential use in developing new drugs for neurological disorders. Br-MCC has been shown to affect neurotransmitter release and neuronal activity, which can be useful in developing new drugs for conditions such as depression and anxiety. Another area of interest is its potential use in understanding the role of proteases in cancer. Br-MCC has been shown to inhibit the activity of certain proteases, which can be useful in developing new cancer therapies. Overall, Br-MCC has a wide range of potential applications in scientific research and is an important tool for understanding biological systems.

Synthesis Methods

The synthesis of Br-MCC involves the reaction of 4-bromo-2,3-dichlorobenzoic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent. The resulting product is then treated with an amine to form the final compound. This method has been optimized to produce high yields of pure Br-MCC, making it suitable for scientific research applications.

Scientific Research Applications

Br-MCC has been studied extensively for its potential use in scientific research. It is commonly used as a tool for studying the function of specific proteins and enzymes in biological systems. Br-MCC has been shown to inhibit the activity of certain enzymes, which can be useful in understanding their role in various biological processes. It has also been used to study the structure and function of certain receptors in the brain, which can be useful in developing new drugs for neurological disorders.

properties

Molecular Formula

C15H12BrCl2NO3

Molecular Weight

405.1 g/mol

IUPAC Name

N-(4-bromo-2,3-dichlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H12BrCl2NO3/c16-7-1-2-8(13(18)12(7)17)19-14(20)10-5-3-6-9(4-5)22-15(21)11(6)10/h1-2,5-6,9-11H,3-4H2,(H,19,20)

InChI Key

QXSWRHUFVJWLPM-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl)C(=O)O3

Origin of Product

United States

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